molecular formula C17H11Br3O3 B601624 (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone CAS No. 1402819-05-9

(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone

カタログ番号: B601624
CAS番号: 1402819-05-9
分子量: 502.99
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone is a chemical compound related to Benzbromarone, a potent uricosuric drug used in the treatment of gout. This compound is often encountered during the synthesis and quality control of Benzbromarone. It is essential to identify and quantify this impurity to ensure the safety and efficacy of the pharmaceutical product .

科学的研究の応用

(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone has several scientific research applications:

作用機序

Target of Action

Benzbromarone Impurity B, also known as (6-bromo-2-ethyl-1-benzofuran-3-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone, primarily targets the Cytochrome P450 2C9 (CYP2C9) enzyme . This enzyme plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

Benzbromarone Impurity B acts as a potent inhibitor of CYP2C9 . By inhibiting this enzyme, it interferes with the metabolic processes that the enzyme facilitates. This interaction leads to changes in the metabolic profile of the organism, affecting the metabolism of various substances including uric acid.

Biochemical Pathways

The inhibition of CYP2C9 by Benzbromarone Impurity B affects several biochemical pathways. One of the key pathways is the metabolism of uric acid. Benzbromarone Impurity B reduces the reabsorption of urate in the human proximal tubule URAT1, thereby diminishing serum urate levels and preventing gout flares .

Pharmacokinetics

The pharmacokinetics of Benzbromarone Impurity B involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound reaches maximum plasma levels between 2-4 hours . It then decreases to a minimum at around 8 hours, and reaches a second maximum, which is 70-80% of the first maximum, between 9.5-11.5 hours . The compound is metabolized predominantly by CYP2C9 .

Result of Action

The primary result of Benzbromarone Impurity B’s action is the reduction of serum urate levels, which helps in the prevention of gout flares . By inhibiting the reabsorption of urate, it promotes the excretion of uric acid, thereby reducing its concentration in the body.

Action Environment

The action of Benzbromarone Impurity B can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the efficacy of Benzbromarone Impurity B due to competitive inhibition. Additionally, genetic polymorphisms in the CYP2C9 gene could also influence the drug’s efficacy and toxicity .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone involves several steps, including acetylation, Friedel-Crafts reaction, and hydrolysis. The starting materials typically include 3,5-dibromo-4-hydroxybenzoic acid and 2-ethyl benzofuran . The reaction conditions are optimized to achieve high purity and yield.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective, environmentally friendly, and safe. The use of advanced purification techniques ensures the removal of unwanted by-products and impurities .

化学反応の分析

Types of Reactions: (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products .

類似化合物との比較

    Benzbromarone: The parent compound, used as a uricosuric drug.

    Febuxostat: Another uricosuric drug used in the treatment of gout.

    Probenecid: A uricosuric drug that increases uric acid excretion.

Comparison: (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone is unique in its structure and properties compared to other similar compounds. While Benzbromarone and its impurities are primarily studied for their effects on uric acid metabolism, Febuxostat and Probenecid have different mechanisms of action and safety profiles .

特性

IUPAC Name

(6-bromo-2-ethyl-1-benzofuran-3-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br3O3/c1-2-13-15(10-4-3-9(18)7-14(10)23-13)16(21)8-5-11(19)17(22)12(20)6-8/h3-7,22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVIICCHNAFGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)Br)C(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone
Reactant of Route 2
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone
Reactant of Route 4
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone
Reactant of Route 5
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone
Reactant of Route 6
(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。